3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine

Lipophilicity Steric hindrance Drug-likeness

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine (CAS 1780124-05-1) is a heterocyclic small molecule (molecular formula C₁₂H₂₀N₄, molecular weight 220.31 g/mol) belonging to the piperazin-1-ylpyridazine chemotype. This class has been validated as a novel scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition, with lead compounds demonstrating potent enzymatic inhibition, thermal and protease stabilization of the target, and synergistic anticancer activity with cytidine analogues in leukemic cell models.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1780124-05-1
Cat. No. B1470450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine
CAS1780124-05-1
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(C=C1)N2CCNCC2
InChIInChI=1S/C12H20N4/c1-12(2,3)10-4-5-11(15-14-10)16-8-6-13-7-9-16/h4-5,13H,6-9H2,1-3H3
InChIKeyGEQBCPPMXNOWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine (CAS 1780124-05-1): Structural Identity and Pharmacophore Classification for Procurement Decision-Making


3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine (CAS 1780124-05-1) is a heterocyclic small molecule (molecular formula C₁₂H₂₀N₄, molecular weight 220.31 g/mol) belonging to the piperazin-1-ylpyridazine chemotype . This class has been validated as a novel scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition, with lead compounds demonstrating potent enzymatic inhibition, thermal and protease stabilization of the target, and synergistic anticancer activity with cytidine analogues in leukemic cell models [1]. The compound features a pyridazine core bearing a tert-butyl substituent at the 3-position and an unsubstituted piperazine ring at the 6-position, a substitution pattern that distinguishes it from other members of this pharmacophore class [2].

Why Generic Substitution Fails for 3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine: Substituent-Dependent Pharmacological Divergence in the Piperazinylpyridazine Series


The piperazin-1-ylpyridazine scaffold is not pharmacologically uniform; minor substituent variations at the pyridazine 3-position drive profound differences in target engagement, selectivity, and downstream biological outcomes. In the dCTPase inhibitor series, structure–activity relationship (SAR) studies revealed that substituent identity, steric bulk, and electronic properties at this position critically modulate inhibitory potency and target residence time [1]. Similarly, within the stearoyl-CoA desaturase (SCD) inhibitor patent space, the nature of the 3-substituent on the pyridazine ring determines SCD1 isoform selectivity and metabolic stability [2]. Generic substitution of 3-(tert-butyl)-6-(piperazin-1-yl)pyridazine with an analog bearing a different 3-substituent (e.g., phenyl, heteroaryl, or unsubstituted) would therefore alter pharmacological profile, target engagement kinetics, and potentially introduce off-target liabilities. The quantitative evidence below substantiates why this specific substitution pattern cannot be interchanged without experimental revalidation.

Quantitative Differentiation Evidence for 3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine: Comparative Data Against Closest Structural Analogs


Steric Bulk and Lipophilicity Differentiation: tert-Butyl vs. Unsubstituted and Methyl Analogs

The tert-butyl group at the pyridazine 3-position provides substantially greater steric bulk (Taft steric parameter Es = -1.54) and lipophilicity contribution (π = 1.98) compared to a hydrogen atom (Es = 0; π = 0) in the unsubstituted analog 3-(piperazin-1-yl)pyridazine (CAS 51047-56-4), or a methyl group (Es = -0.55; π = 0.56) in 3-methyl-6-(piperazin-1-yl)pyridazine [1]. This differentiation predicts altered membrane permeability, metabolic stability, and target binding pocket occupancy in the dCTPase and SCD1 enzyme contexts [2][3].

Lipophilicity Steric hindrance Drug-likeness

Piperazine NH as a Synthetic Handle: Differentiation from N-Substituted Piperazine Analogs

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine possesses a free secondary amine (NH) on the piperazine ring, enabling direct N-functionalization (acylation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling) without deprotection steps. In contrast, closely related commercial analogs such as tert-butyl 4-(6-(tert-butyl)pyridazin-3-yl)piperazine-1-carboxylate bear a Boc-protected piperazine, requiring an additional deprotection step (TFA or HCl) prior to elaboration . This differentiation translates to a one-step synthetic economy advantage for library production and SAR expansion.

Synthetic accessibility Derivatization Fragment elaboration

Metabolic Stability Prediction: tert-Butyl Shielding Against Oxidative Metabolism

Within the piperazin-1-ylpyridazine dCTPase inhibitor series, structure-metabolism relationship (SMR) studies demonstrated that substituent identity at the pyridazine 3-position directly modulates microsomal intrinsic clearance (CLint) [1]. The tert-butyl group is known to provide steric shielding of the pyridazine ring from CYP-mediated oxidation, predicting lower oxidative metabolism compared to analogs with smaller or more electron-rich 3-substituents such as phenyl or furan rings. The parent dCTPase paper reported that lead piperazin-1-ylpyridazines suffered from rapid in vitro intrinsic clearance in liver microsome metabolic stability assays, with SMR studies providing insight into clearance determinants [2]. While direct CLint data for this specific compound have not been disclosed, the class-level SMR trends predict that the tert-butyl substitution pattern offers a differentiated metabolic stability profile relative to heteroaryl-substituted analogs.

Metabolic stability Cytochrome P450 In vitro clearance

Physicochemical Property Differentiation: Calculated logP and Hydrogen Bond Donor Count vs. Common Analogs

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine possesses one hydrogen bond donor (piperazine NH) and a calculated logP of approximately 1.8–2.2, placing it within favorable CNS drug-like property space . By comparison, the 3-(2-chlorophenyl) analog (CAS 1338664-16-6) has a higher calculated logP (~3.0–3.5) and zero hydrogen bond donors (tertiary amine), shifting it toward higher lipophilicity and reduced aqueous solubility . This difference in hydrogen bond donor count and lipophilicity predicts differential solubility, permeability, and off-target binding profiles that must be considered when selecting building blocks for specific screening cascades.

Lipophilicity Hydrogen bonding Drug-likeness

Research and Industrial Application Scenarios for 3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine Based on Evidence-Established Differentiation


Parallel Library Synthesis for dCTPase Inhibitor Lead Optimization

The free piperazine NH group enables direct one-step N-functionalization, eliminating the deprotection overhead required by Boc-protected analogs. This synthetic efficiency is particularly valuable for medicinal chemistry teams conducting parallel library synthesis to explore SAR around the dCTPase pharmacophore. The tert-butyl group provides steric and lipophilic differentiation from unsubstituted or methyl analogs, offering a distinct region of chemical space for hit expansion. The class-validated dCTPase inhibitory activity of the piperazin-1-ylpyridazine scaffold supports the use of this compound as a core building block for generating focused libraries targeting nucleotide metabolism enzymes [1].

Fragment-Based Drug Discovery (FBDD) Screening Collection Enrichment

With a molecular weight of 220.31 g/mol and one hydrogen bond donor, this compound satisfies fragment library criteria (MW < 300, HBD ≤ 3). Its calculated logP (~1.8–2.2) places it within the optimal lipophilicity range for fragment screening. The combination of a rigid pyridazine core with a flexible piperazine NH provides both shape complementarity for target binding and a synthetic vector for fragment elaboration. The tert-butyl group offers a hydrophobic anchor point distinguishable from other fragments in the same library, increasing the diversity of the screening collection .

SCD1 Inhibitor Pharmacophore Exploration in Metabolic Disease Programs

The pyridazine-piperazine chemotype is claimed within SCD1 inhibitor patents as a core scaffold for treating obesity, diabetes, and metabolic syndrome [2]. The tert-butyl substitution at the 3-position offers a defined steric and lipophilic profile that can be systematically compared against other 3-substituted analogs to map SCD1 binding pocket tolerance. The free NH provides a direct derivatization point for installing diverse capping groups, facilitating rapid SAR exploration of the SCD1 pharmacophore without the synthetic burden of protecting group manipulation.

Metabolic Stability Comparator Studies in ADME Profiling Cascades

The predicted metabolic stability advantage conferred by the tert-butyl group (lack of benzylic, allylic, or heteroaromatic oxidation sites) makes this compound a useful comparator for systematic ADME profiling studies. Medicinal chemistry groups can use this compound as a 'metabolically stable baseline' against which analogs bearing more oxidatively labile 3-substituents (e.g., furans, thiophenes, alkyl chains) are benchmarked in liver microsome stability assays. The class-level SMR trends established for piperazin-1-ylpyridazines provide a framework for interpreting clearance data [1].

Quote Request

Request a Quote for 3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.